2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane

Description

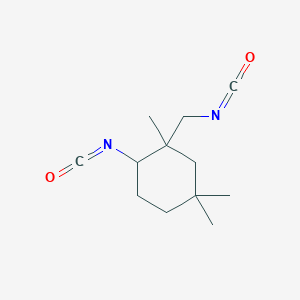

2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane is a chemical compound with the molecular formula C12H18N2O2. It is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane |

InChI |

InChI=1S/C12H18N2O2/c1-11(2)5-4-10(14-9-16)12(3,6-11)7-13-8-15/h10H,4-7H2,1-3H3 |

InChI Key |

CXXVUOXMCZDCOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C(C1)(C)CN=C=O)N=C=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane typically involves the phosgenation of the corresponding diamines. This process includes the reaction of diamines with phosgene to form carbamic acid chlorides, which are then thermally cleaved to produce the desired isocyanate . Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ureas or amines.

Reduction: Reduction reactions typically yield amines.

Scientific Research Applications

2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane is utilized in various scientific research applications:

Chemistry: It is used in the synthesis of polyurethanes and other polymers.

Biology: It serves as a cross-linking agent in the preparation of bioconjugates.

Medicine: Research explores its potential in drug delivery systems.

Industry: It is widely used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups react with hydroxyl, amine, or thiol groups to form stable urethane, urea, or thiourea linkages. This reactivity is exploited in polymerization processes and cross-linking reactions .

Comparison with Similar Compounds

Similar compounds include:

1,3-Bis(1-isocyanato-1-methylethyl)benzene: Known for its use in high-performance coatings.

Isophorone diisocyanate: Used in the production of flexible foams and elastomers.

Hexamethylene diisocyanate: Commonly used in automotive coatings. 2-Isocyanato-1-(isocyanatomethyl)-1,5,5-trimethylcyclohexane is unique due to its cyclohexane ring structure, which imparts specific mechanical properties to the polymers it forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.